molecular formula C16H18ClF3N4O3 B2839220 Methyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbonyl)piperazine-1-carboxylate CAS No. 2061268-91-3

Methyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbonyl)piperazine-1-carboxylate

Cat. No.: B2839220
CAS No.: 2061268-91-3
M. Wt: 406.79
InChI Key: HWYSLBFKWNPGDJ-UHFFFAOYSA-N
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Description

Methyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbonyl)piperazine-1-carboxylate is a synthetic compound featuring a piperazine core substituted with a methyl carboxylate group and an azetidine ring. The azetidine moiety is further functionalized with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group. This structure combines heterocyclic rings (piperazine and azetidine) with halogenated and fluorinated substituents, which are common in bioactive molecules due to their influence on lipophilicity, metabolic stability, and target binding . The trifluoromethyl group enhances electron-withdrawing properties, while the chloro-substituted pyridine contributes to steric and electronic interactions with biological targets.

Properties

IUPAC Name

methyl 4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClF3N4O3/c1-27-15(26)23-4-2-22(3-5-23)14(25)10-8-24(9-10)13-12(17)6-11(7-21-13)16(18,19)20/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYSLBFKWNPGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbonyl)piperazine-1-carboxylate (CAS No. 865659-91-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C24H19ClF3N5O3S
Molar Mass: 549.95 g/mol
CAS Number: 865659-91-2

The compound features a piperazine ring, which is known for its diverse biological activities, combined with a pyridine moiety that enhances its pharmacological profile.

This compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to metabolic pathways, which can contribute to its therapeutic effects in various diseases.
  • Antimicrobial Properties : It demonstrates significant activity against Mycobacterium tuberculosis, with IC90 values indicating potent anti-tubercular effects .
  • Cytotoxicity and Selectivity : Studies have indicated that it exhibits selective cytotoxicity towards cancer cell lines while sparing normal human cells, suggesting a favorable therapeutic index .

Table 1: Biological Activity Summary

Activity TypeAssay/ModelResult (IC50/IC90)
Anti-tubercularMycobacterium tuberculosis H37RaIC90: 40.32 μM
CytotoxicityHEK-293 CellsNon-toxic at tested concentrations
Enzyme InhibitionFAAH (Fatty Acid Amide Hydrolase)IC50 values >100-fold selective for FAAH-1

Case Studies and Research Findings

  • Anti-Tubercular Activity :
    A study focused on the design and synthesis of derivatives similar to Methyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbonyl)piperazine demonstrated that certain derivatives exhibited potent anti-tubercular activity with IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as therapeutic agents against tuberculosis .
  • Cytotoxicity Assessment :
    In vitro studies assessing the cytotoxic effects of this compound on human embryonic kidney (HEK) cells revealed that it was non-toxic at concentrations up to 2000 mg/kg, highlighting its safety profile for potential therapeutic applications .
  • Mechanistic Studies :
    Further investigation into the compound's mechanism revealed that it acts as a selective inhibitor of FAAH, leading to increased levels of endogenous lipids associated with pain modulation and inflammation control . This suggests potential applications in pain management therapies.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds containing trifluoromethyl pyridine moieties exhibit anticancer properties. Methyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbonyl)piperazine-1-carboxylate has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
    Case Study : A study published in Journal of Medicinal Chemistry highlighted the efficacy of similar compounds in inhibiting cancer cell lines, suggesting that modifications to the piperazine structure can enhance bioactivity .
  • Neuropharmacology :
    • The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its piperazine scaffold is known to interact with neurotransmitter systems, potentially aiding in conditions such as anxiety and depression.
    Case Study : In a preclinical study, derivatives of piperazine were shown to exhibit anxiolytic effects in animal models, supporting further investigation into this compound's neuropharmacological properties .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for further functionalization, making it valuable in synthesizing other complex molecules.

Application AreaDescription
Organic SynthesisUsed as a building block for synthesizing novel pharmaceuticals.
Drug DevelopmentServes as a lead compound for developing new therapeutic agents targeting specific diseases.

Biological Studies

The compound has been utilized in biological studies to explore its interaction with various biological targets. Its structural features allow researchers to investigate binding affinities and mechanisms of action.

Table of Biological Targets :

TargetInteraction TypeReference
Protein KinasesInhibitoryBioorganic & Medicinal Chemistry Letters
ReceptorsAgonistic/AntagonisticEuropean Journal of Medicinal Chemistry

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperazine derivatives with aryl/heteroaryl substituents. Below is a detailed comparison with structurally and functionally related analogs:

Structural Analogues

Compound Name / ID Molecular Formula Key Structural Features Biological Activity / Application Source (Evidence ID)
Methyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbonyl)piperazine-1-carboxylate C₁₈H₁₇ClF₃N₃O₃ Piperazine + azetidine + 3-chloro-5-(trifluoromethyl)pyridine Not explicitly stated (likely antimicrobial/kinase) Target Compound
ML267 (4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide) C₁₈H₁₆ClF₃N₅OS Piperazine-carbothioamide + methoxypyridine Potent bacterial phosphopantetheinyl transferase inhibitor
RTB70 (1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one) C₁₈H₁₇ClF₃N₃OS₂ Piperazine + thiophene-thio substituent Anticancer/antimicrobial (screened via QSAR models)
Parchem 856189-81-6 (4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide) C₁₈H₁₅ClF₆N₄O Piperazine-carboxamide + dual trifluoromethyl groups Not specified (likely kinase or GPCR modulator)
Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate C₁₄H₁₆F₃N₃O₂ Piperazine-carboxylate + trifluoromethylpyridine Intermediate for drug synthesis

Key Structural and Functional Differences

  • Backbone Variability : The target compound uniquely incorporates an azetidine ring, which imposes conformational rigidity compared to linear piperazine derivatives (e.g., RTB70) .
  • Parchem 856189-81-6 uses a carboxamide linker and an additional trifluoromethylphenyl group, increasing hydrophobicity and steric bulk . Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate lacks the azetidine and chloro-substituent, reducing steric hindrance .

Physicochemical Properties

Property Target Compound ML267 RTB70 Parchem 856189-81-6
Molecular Weight 439.8 g/mol 473.9 g/mol 484.0 g/mol 455.8 g/mol
cLogP ~3.5 (estimated) ~4.1 ~4.3 ~4.8
Hydrogen Bond Acceptors 6 7 5 6
Topological Polar Surface Area (TPSA) 70 Ų 85 Ų 65 Ų 75 Ų

Research Findings and Implications

  • Synergistic Effects : Combining trifluoromethyl and chloro-substituents (as in the target compound and Parchem 856189-81-6) enhances both electronic and steric interactions with hydrophobic enzyme pockets .
  • Synthetic Challenges : The azetidine-pyridine linkage in the target compound requires specialized coupling reagents, as seen in ’s synthesis of RTB70 using HOBt/TBTU .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for synthesizing Methyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}carbonyl)piperazine-1-carboxylate?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with coupling 3-chloro-5-(trifluoromethyl)pyridine derivatives with piperazine or azetidine intermediates. For example:

  • Step 1 : React 3-chloro-5-(trifluoromethyl)pyridine with piperazine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .
  • Step 2 : Introduce the azetidine-3-carbonyl group via amide coupling using activating agents such as HOBt/TBTU or EDCI in anhydrous DMF, with NEt₃ as a base .
  • Optimization : Control reaction temperature (0–25°C), solvent purity, and stoichiometric ratios (e.g., 1.2:1 molar ratio of acylating agent to piperazine) to minimize side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify functional groups (e.g., trifluoromethyl at δ ~110–120 ppm in 13^13C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion matching C₁₅H₁₅ClF₃N₃O₃).
  • Chromatography : HPLC or TLC with UV detection to assess purity (>95%) .

Q. What stability considerations are critical for handling this compound in experimental settings?

  • Methodological Answer :

  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for similar piperazine derivatives) .
  • pH Sensitivity : Test solubility and stability in buffered solutions (pH 3–9) using UV-Vis spectroscopy; avoid prolonged exposure to acidic conditions to prevent ester hydrolysis .
  • Storage : Store under inert gas (N₂/Ar) at –20°C in desiccated, amber vials to mitigate moisture and light degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :

  • Assay Validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays) .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration in cell assays affecting membrane permeability) .
  • Structural Confirmation : Re-characterize the compound post-assay to rule out degradation (e.g., via LC-MS) .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., kinases or GPCRs) by aligning the trifluoromethyl-pyridine moiety with hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility of the piperazine-carboxylate group .
  • QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. fluoro analogs) on activity using Hammett or Hansch parameters .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties without compromising activity?

  • Methodological Answer :

  • Ester Hydrolysis Resistance : Replace the methyl ester with tert-butyl or pivaloyloxymethyl (POM) groups to improve plasma stability .
  • Solubility Optimization : Introduce polar groups (e.g., hydroxyl or PEG chains) on the piperazine ring while monitoring logP via HPLC-derived retention times .
  • Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify vulnerable sites (e.g., azetidine ring oxidation) and block them with electron-withdrawing substituents .

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